-](/img/structure/B12639170.png)

Methanone,[(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl](2,4,6-trifluorophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

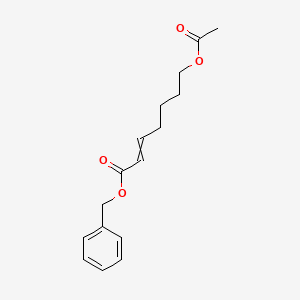

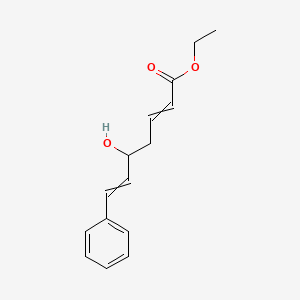

(2R)-5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-methanon ist eine komplexe organische Verbindung, die durch das Vorhandensein mehrerer aromatischer Ringe und funktioneller Gruppen gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2R)-5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiadiazolrings als Kernstruktur, gefolgt von der Einführung der Chlorphenyl-, Dimethoxyphenyl- und Trifluorphenylgruppen durch verschiedene Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlorierungsmittel, Methoxylierungsmittel und Trifluormethylierungsmittel. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und den Einsatz von Katalysatoren, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren in großem Maßstab umfassen. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern sind entscheidend, um eine gleichbleibende Qualität und Effizienz zu erreichen. Lösungsmittelrückgewinnung und Abfallmanagement sind ebenfalls wichtige Aspekte des industriellen Produktionsprozesses, um die Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2R)-5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-methanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen, um neue Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden basierend auf der gewünschten Transformation optimiert.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen Halogene oder Alkylgruppen in die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

(2R)-5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-methanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Forschung wird betrieben, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2R)-5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-methanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung ab und sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of Methanone,(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (3-Chlorphenyl)(4-Chlorphenyl)methanon

- (4-Chlorphenyl)phenylmethanon

- 3-(4-Chlorphenyl)-2-oxiranylmethanon

Einzigartigkeit

(2R)-5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-methanon ist aufgrund des Vorhandenseins des Thiadiazolrings und der Kombination von Chlorphenyl-, Dimethoxyphenyl- und Trifluorphenylgruppen einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.

Eigenschaften

Molekularformel |

C23H16ClF3N2O3S |

|---|---|

Molekulargewicht |

492.9 g/mol |

IUPAC-Name |

[(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-2H-1,3,4-thiadiazol-3-yl]-(2,4,6-trifluorophenyl)methanone |

InChI |

InChI=1S/C23H16ClF3N2O3S/c1-31-18-5-3-4-15(20(18)32-2)23-29(22(30)19-16(26)10-14(25)11-17(19)27)28-21(33-23)12-6-8-13(24)9-7-12/h3-11,23H,1-2H3/t23-/m1/s1 |

InChI-Schlüssel |

LORGBPUOJISMFM-HSZRJFAPSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1OC)[C@@H]2N(N=C(S2)C3=CC=C(C=C3)Cl)C(=O)C4=C(C=C(C=C4F)F)F |

Kanonische SMILES |

COC1=CC=CC(=C1OC)C2N(N=C(S2)C3=CC=C(C=C3)Cl)C(=O)C4=C(C=C(C=C4F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)

![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)

![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B12639131.png)

![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)

![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)

![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)